An In-depth Technical Guide to 1-Propyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Propyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. While experimentally verified data for this specific compound is limited in publicly accessible literature, this document compiles and analyzes available information, including predicted physicochemical and spectroscopic properties, a detailed synthesis protocol based on established methodologies, and an exploration of its chemical reactivity and potential applications. This guide aims to serve as a valuable resource for researchers, providing a strong foundation for the synthesis, characterization, and utilization of this versatile building block in drug discovery and development.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts metabolic stability and diverse opportunities for molecular interactions. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring, as seen in 1-Propyl-1H-pyrazole-4-carbaldehyde, provides a highly versatile synthetic handle for a variety of chemical transformations. This makes it a valuable intermediate for the construction of more complex molecular architectures, particularly in the pursuit of novel therapeutic agents.[2][3][4]
This guide will delve into the core chemical properties of 1-Propyl-1H-pyrazole-4-carbaldehyde, offering insights into its synthesis, spectroscopic signature, reactivity, and potential applications, with a particular focus on its role in the development of kinase inhibitors and other bioactive molecules.
Physicochemical Properties
Precise experimental data for the physical properties of 1-Propyl-1H-pyrazole-4-carbaldehyde are not widely reported. However, based on its molecular structure and data from chemical suppliers and computational models, we can summarize its key physicochemical characteristics.
| Property | Value/Information | Source |
| CAS Number | 473249-36-4 | [5] |
| Molecular Formula | C₇H₁₀N₂O | [5] |
| Molecular Weight | 138.17 g/mol | [5] |
| Physical State | Not specified, likely a liquid or low-melting solid at room temperature. | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not experimentally determined. Expected to have limited solubility in water and good solubility in common organic solvents like chloroform, methanol, and dichloromethane. | Inferred |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.1056 (Predicted) | [5] |
Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde
The most common and efficient method for the synthesis of 1-alkyl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[6][7] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1-propyl-1H-pyrazole, using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]
Reaction Mechanism: The Vilsmeier-Haack Formylation
The mechanism of the Vilsmeier-Haack reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of 1-propyl-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 1-Propyl-1H-pyrazole-4-carbaldehyde.
Caption: General workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde, adapted from established procedures for analogous compounds.
Materials:
-
1-Propyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent may result in a viscous, colored complex. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve 1-propyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1-Propyl-1H-pyrazole-4-carbaldehyde.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.0 | s | - |
| Pyrazole H-5 | 8.0 - 8.2 | s | - |
| Pyrazole H-3 | 7.8 - 8.0 | s | - |
| N-CH₂ (propyl) | 4.1 - 4.3 | t | ~7.0 |
| Methylene (-CH₂-) (propyl) | 1.8 - 2.0 | sextet | ~7.0 |
| Methyl (-CH₃) (propyl) | 0.9 - 1.1 | t | ~7.0 |
¹³C NMR:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 195 |
| Pyrazole C-4 | 140 - 145 |
| Pyrazole C-5 | 138 - 142 |
| Pyrazole C-3 | 130 - 135 |
| N-CH₂ (propyl) | 50 - 55 |
| Methylene (-CH₂-) (propyl) | 22 - 25 |
| Methyl (-CH₃) (propyl) | 10 - 12 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (pyrazole ring) | 3100 - 3150 | Medium |
| C-H stretch (propyl) | 2850 - 3000 | Medium |
| C-H stretch (aldehyde) | 2720 - 2820 | Medium (often two bands) |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong |
| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |
| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |
Mass Spectrometry (MS)
In mass spectrometry, 1-Propyl-1H-pyrazole-4-carbaldehyde (molecular weight: 138.17) is expected to show a molecular ion peak ([M]⁺) at m/z 138. Key fragmentation patterns would likely involve the loss of the propyl group, the formyl group, or parts of the pyrazole ring. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry analyses.[9]
Chemical Reactivity and Synthetic Applications
The reactivity of 1-Propyl-1H-pyrazole-4-carbaldehyde is dominated by the chemistry of the aldehyde functional group, which serves as a versatile precursor for a wide range of transformations.
Caption: Key reactions of 1-Propyl-1H-pyrazole-4-carbaldehyde.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-propyl-1H-pyrazole-4-carboxylic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the primary alcohol, (1-propyl-1H-pyrazol-4-yl)methanol.
-
Reductive Amination: This is a powerful method for introducing diversity. The aldehyde can react with primary or secondary amines to form an imine intermediate, which is then reduced in situ to the corresponding amine.
-
Condensation Reactions: The aldehyde can undergo condensation with a variety of nucleophiles. For example, reaction with primary amines yields imines (Schiff bases), and reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) can lead to the formation of more complex heterocyclic systems.[1]
-
Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a route to form carbon-carbon double bonds, converting the aldehyde into various substituted alkenes.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole-4-carbaldehyde scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[10][11]
A particularly significant application is in the synthesis of kinase inhibitors . Many clinically important Janus Kinase (JAK) inhibitors, used in the treatment of autoimmune diseases and cancers, are based on the pyrazolo[3,4-d]pyrimidine core. 1-Alkyl-1H-pyrazole-4-carbaldehydes are crucial precursors for the construction of this core structure.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Propyl-1H-pyrazole-4-carbaldehyde is not widely available, data for analogous compounds such as 1-cyclopropyl-1H-pyrazole-4-carbaldehyde and other pyrazole aldehydes suggest that it should be handled with care.[12][13][14] It is likely to be classified as an irritant, potentially causing skin, eye, and respiratory irritation.[15][16]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Avoid contact with skin and eyes.[13]
-
Avoid inhalation of dust or vapors.
-
Store in a tightly closed container in a cool, dry place.[17]
In case of contact, follow standard first-aid procedures: flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled.[12][14]
Conclusion
1-Propyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While a comprehensive set of experimentally verified data is not yet available in the public domain, this technical guide provides a robust framework based on predicted properties and data from analogous compounds. The detailed synthesis protocol, predicted spectroscopic data, and overview of its reactivity and applications are intended to facilitate its use in research and development, particularly in the design and synthesis of novel therapeutic agents. Further experimental investigation into the precise physicochemical properties and biological activities of this compound and its derivatives is warranted and will undoubtedly expand its utility in the field of drug discovery.
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